molecular formula C17H19N3O2 B2894196 Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate CAS No. 132521-73-4

Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate

Cat. No.: B2894196
CAS No.: 132521-73-4
M. Wt: 297.358
InChI Key: LSCMRXOAHWOQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives have served as foundational scaffolds in drug design since the mid-20th century. The N-phenylpiperazine subunit, in particular, gained prominence for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. Early work focused on antihelminthic applications, but the discovery of psychoactive properties in compounds like benzylpiperazine (BZP) redirected research toward central nervous system (CNS) disorders.

The structural flexibility of phenylpiperazines allows for targeted modifications to enhance receptor affinity and pharmacokinetic properties. For instance, introducing electron-withdrawing groups or ester functionalities—as seen in methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate—improves metabolic stability and blood-brain barrier penetration. These innovations have positioned phenylpiperazines as critical intermediates in synthesizing antidepressants, antipsychotics, and cognitive enhancers.

Key Milestones in Phenylpiperazine Research
1944: Synthesis of benzylpiperazine (BZP) for antihelminthic use
1970s: Investigation of BZP’s amphetamine-like effects and abuse potential
2000s: Patent surge for N-phenylpiperazine derivatives in CNS and non-CNS applications
2020s: Structural diversification for acetylcholinesterase inhibition

Discovery Timeline and Development Context

This compound emerged from systematic efforts to optimize piperazine-based pharmacophores. The compound’s CAS number (132521-73-4) and synthesis protocols were first documented in the early 21st century, coinciding with advancements in heterocyclic chemistry. Its development was driven by the need for multifunctional ligands capable of interacting with both cholinergic and monoaminergic systems.

The synthesis typically involves nucleophilic substitution between methyl 6-chloropyridine-3-carboxylate and 4-phenylpiperazine under reflux conditions. Modifications to the ester group (e.g., isopropyl substitution) have yielded analogs like propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, which exhibit enhanced lipophilicity. Crystallographic studies confirm that such derivatives often adopt zwitterionic forms stabilized by intramolecular hydrogen bonding.

Positioning Within Contemporary Drug Discovery Research

In modern drug discovery, this compound occupies a niche as a dual-purpose scaffold:

  • Neurological Disorders : The compound’s ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) positions it as a candidate for Alzheimer’s disease therapeutics. Its pyridine moiety facilitates π-π stacking with aromatic residues in enzyme active sites, while the piperazine group enhances solubility.
  • Chemical Probes : Researchers utilize its structural motifs to develop radiolabeled tracers for mapping cholinergic receptor distribution in vivo.

Recent patents highlight its utility in synthesizing mirtazapine analogs, which retain antidepressant efficacy with reduced histaminergic side effects.

Emerging Research Applications and Scientific Interest

Beyond CNS applications, this compound has garnered attention in:

  • Antiparasitic Agents : Structural analogs demonstrate acaricidal activity by disrupting mite neuromuscular junctions. Fluorinated derivatives, such as those with trifluoroethylsulfanyl groups, show enhanced bioactivity against Tetranychus urticae (Table 1).
  • Material Science : The compound’s crystalline zwitterionic forms exhibit non-linear optical (NLO) properties, making it a candidate for photonic devices.
Emerging Applications and Derivatives
Acaricidal agents with EC₅₀ values < 10 ppm
Zwitterionic crystals for NLO materials
Fluorinated analogs for improved metabolic stability

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-17(21)14-7-8-16(18-13-14)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCMRXOAHWOQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331402
Record name methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

132521-73-4
Record name methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid methyl ester with 1-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Safety Precautions
This compound C₁₉H₂₀N₄O₂ 336.40 4-phenylpiperazine, methyl ester Research chemical H302, P280
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile C₂₁H₁₉N₅S 381.47 Thiophene (C6), cyano (C3), methylpiperazine (C2) Not specified N/A
Aderbasib (CAS-791828-58-5) C₂₁H₂₈N₄O₅ 416.47 Spiro ring, hydroxyaminocarbonyl Antineoplastic (ADAM inhibitor) Not specified
Methyl 5-cyano-2-methyl-6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate C₁₉H₂₀N₄O₂ 336.40 Cyano (C5), methyl (C2) Research chemical H302, P280
6-(4-Methylpiperazin-1-yl)-1H-indole C₁₃H₁₇N₃ 215.30 Indole core, methylpiperazine (C6) Not specified N/A
Key Observations:
  • Electronic and Steric Effects: The thiophene group in the pyridine-3-carbonitrile derivative () increases lipophilicity compared to the phenylpiperazine group in the target compound. The cyano substituent (electron-withdrawing) may reduce electron density on the pyridine ring, altering reactivity . Aderbasib () incorporates a spirocyclic system and a hydroxyaminocarbonyl group, which likely enhances metabolic stability and enzyme-binding specificity as an ADAM inhibitor .
  • Pharmacological Implications: The methyl ester group in the target compound and its 5-cyano-2-methyl analog () may serve as hydrogen-bond acceptors, influencing binding to proteases or kinases.

Biological Activity

Overview

Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is a heterocyclic compound notable for its unique structural properties, which confer distinct pharmacological activities. This compound is primarily investigated for its potential therapeutic effects, particularly in neurological disorders and as a ligand in receptor binding studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17H19N3O2
  • CAS Number : 132521-73-4
  • Molecular Weight : 297.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been shown to act as an acetylcholinesterase inhibitor , which increases the levels of acetylcholine in the brain, potentially enhancing cognitive function and offering therapeutic benefits for conditions like Alzheimer's disease .

Neuropharmacological Effects

Research indicates that this compound may have significant neuropharmacological effects. Its ability to inhibit acetylcholinesterase suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases. Studies have demonstrated that compounds with similar structures can improve learning and memory in animal models .

Antidepressant Activity

This compound exhibits potential antidepressant activity, likely due to its influence on serotonin receptors. This aligns with findings from related piperazine derivatives that have shown efficacy in modulating mood disorders .

In Vitro Studies

In vitro studies have assessed the compound's cytotoxicity against various cancer cell lines. For instance, it demonstrated moderate inhibitory effects on cell proliferation in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC50 values indicating its potential as an anticancer agent .

CompoundCell LineIC50 (µM)
This compoundMCF712.50
This compoundNCI-H46042.30

Animal Studies

Animal models have further elucidated the compound's effects on behavior and cognition. In rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as a treatment for mood disorders .

Comparative Analysis with Similar Compounds

This compound can be compared to other piperazine derivatives known for their biological activities:

Compound NameMechanism of ActionPotential Applications
2-(4-methylpiperazin-1-yl)pyridineAcetylcholinesterase inhibitorCognitive enhancement
PiperineAnti-inflammatoryPain relief and anti-cancer

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of pyridine carboxylate derivatives with 4-phenylpiperazine. Key steps include nucleophilic substitution or Buchwald-Hartwig amination for introducing the piperazine moiety. For example, analogous compounds (e.g., methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate) are synthesized using regioselective nitration and subsequent functionalization . Optimization strategies include:

  • Catalyst Selection : Palladium-based catalysts for efficient C–N bond formation.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction rates.
  • Temperature Control : Maintaining 80–100°C to balance reaction speed and byproduct minimization .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., pyridine C-6 and carboxylate positions).
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination. SHELX software is widely used for crystallographic refinement, particularly for resolving piperazine ring conformations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous piperazine-containing compounds:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact (P280, P264) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (P271).
  • Storage : Inert atmosphere (N2_2 or Ar) at 2–8°C to prevent degradation (P233, P410) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound’s polymorphs?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray diffraction (HRXRD) with synchrotron radiation to improve signal-to-noise ratios.
  • Refinement Tools : SHELXL’s twin refinement and Hooft parameter for handling twinned crystals .
  • Computational Validation : Density Functional Theory (DFT) to compare experimental and theoretical bond lengths/angles .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogs with modified piperazine (e.g., 4-fluorophenyl or sulfonamide substitutions) to assess receptor binding affinity .
  • Biological Assays : Use kinase inhibition or GPCR activity screens to correlate substituent effects with potency. For example, ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-pyrazolo[3,4-b]pyridine-4-carboxylate showed enhanced kinase inhibition via fluorophenyl substitution .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses against targets like dopamine D3 receptors .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Process Chemistry Adjustments :
  • Flow Chemistry : Continuous flow systems to improve heat/mass transfer and reduce side reactions.
  • Catalyst Recycling : Immobilized catalysts (e.g., Pd on carbon) for reuse .
  • Purification Techniques : Gradient flash chromatography or preparative HPLC to isolate high-purity batches (>98%) .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Models : Sprague-Dawley rats for bioavailability studies (oral/IP administration).
  • Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites (e.g., demethylation or glucuronidation).
  • Toxicity Screening : OECD Guideline 423 for acute toxicity and Ames test for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.